molecular formula C16H22N2O3 B2828835 Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate CAS No. 952949-84-7

Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate

Cat. No.: B2828835
CAS No.: 952949-84-7
M. Wt: 290.363
InChI Key: WYEDTFQRBYAEBC-UHFFFAOYSA-N
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Description

“Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate” is a product used for proteomics research . It has a molecular formula of C16H22N2O3 and a molecular weight of 290.36 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbonyl group (C=O), an amino group (NH2) attached to a 3-methylphenyl group, and an acetate group attached to the piperidine ring .

Scientific Research Applications

Asymmetric Synthesis

A study by Salgado et al. (2019) describes the asymmetric synthesis of methyl piperidine derivatives, emphasizing their potential in creating biologically significant compounds. This synthesis involves a domino process, providing δ-amino acid derivatives with full stereochemical control, crucial for producing polysubstituted piperidines (Salgado et al., 2019).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of similar piperidine derivatives have been studied, as in the work of Khan et al. (2013). They report the synthesis of methyl piperidine acrylate and its H-bonded dimers, held together by C-H...π and C-H...O interactions. This research adds to the understanding of how small modifications in molecular structure can impact physical properties (Khan et al., 2013).

Palladium-catalyzed CH Functionalization

Magano et al. (2014) discuss the use of palladium-catalyzed CH functionalization in synthesizing various piperidine derivatives, highlighting the versatility of this method in medicinal chemistry synthesis. Such methodologies are significant in developing enzyme inhibitors and other medicinal compounds (Magano et al., 2014).

Ionic Liquid Influence on Reactions

Research by Millán et al. (2013) examines how ionic liquids affect the reaction rates of piperidine with other compounds, shedding light on medium effects in chemical reactions. Understanding these influences is vital for optimizing reaction conditions in pharmaceutical synthesis (Millán et al., 2013).

Neuroprotectant Properties

Chenard et al. (1995) identified a piperidine derivative as a potent NMDA antagonist with potential neuroprotective properties. Such compounds are significant in researching treatments for neurodegenerative diseases (Chenard et al., 1995).

DNA Interaction Studies

Kurt et al. (2020) synthesized novel Schiff base ligands, including piperidine derivatives, and studied their DNA binding properties. This research is fundamental in drug design and understanding molecular interactions in biological systems (Kurt et al., 2020).

Properties

IUPAC Name

methyl 2-[1-[(3-methylphenyl)carbamoyl]piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12-4-3-5-14(10-12)17-16(20)18-8-6-13(7-9-18)11-15(19)21-2/h3-5,10,13H,6-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEDTFQRBYAEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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